Cas no 90-26-6 (a-Phenyl-a-ethylacetamide)

a-Phenyl-a-ethylacetamide structure
a-Phenyl-a-ethylacetamide structure
a-Phenyl-a-ethylacetamide
90-26-6
C10H13NO
163.216322660446
MFCD00025511
81756
7011

a-Phenyl-a-ethylacetamide Properties

Names and Identifiers

    • 2-Phenylbutyramide
    • PHENYLETHYLACETAMIDE
    • 2-Phenylbutanamide
    • 2-phenyl-butyramid
    • alpha-ethyl-benzeneacetamid
    • alpha-phenyl-butyramid
    • alpha-Phenylbutyramide
    • alpha-Toluamide, alpha-ethyl-
    • α-Phenyl-α-ethylacetamide
    • α-Ethylbenzeneacetamide
    • Butyramide, 2-phenyl- (6CI, 7CI, 8CI)
    • α-Ethylbenzeneacetamide (ACI)
    • (±)-2-Phenylbutyramide
    • Eusterol
    • Geriapan
    • Geristerol
    • Hyposterol
    • Lipilisol
    • Nivonorm
    • Normosterolo
    • NSC 1861
    • Phenetamid
    • Phenetamide
    • Phenexan
    • Redusterol
    • Substerina
    • TH 4128
    • α-Ethyl-α-toluamide
    • α-Ethylphenylacetamide
    • α-Phenylbutyramide
    • Primidone Imp. C (EP): (2RS)-2-Phenylbutanamide
    • Spectrum3_000652
    • MFCD00025511
    • .ALPHA.-PHENYLBUTYRAMIDE [MI]
    • SPECTRUM1504223
    • Phenylbutyramide
    • 4-09-00-01818 (Beilstein Handbook Reference)
    • NSC1861
    • UNII-J95WO7W7D4
    • (2RS)-2-Phenylbutanamide
    • CHEMBL3039472
    • Spectrum4_000627
    • PRIMIDONE IMPURITY C [EP IMPURITY]
    • alpha-Phenyl-alpha-ethylacetamide
    • EINECS 201-980-4
    • SPBio_000383
    • BRD-A25537246-001-03-7
    • Benzeneacetamide, .alpha.-ethyl-
    • 90-26-6
    • .ALPHA.-ETHYL-.ALPHA.-PHENYLACETAMIDE
    • SpecPlus_000884
    • J95WO7W7D4
    • BUTYRAMIDE, 2-PHENYL-
    • BRN 3197469
    • AC-11144
    • CCG-39566
    • NS00041223
    • KBio2_004669
    • W-100336
    • NSC-1861
    • Spectrum2_000492
    • .ALPHA.-PHENYL-.ALPHA.-ETHYLACETAMIDE
    • Z68590268
    • NCGC00095335-02
    • KBio1_001924
    • BRD-A25537246-001-02-9
    • AKOS008977373
    • Butyramide, alpha-phenyl-
    • BSPBio_002283
    • Q27165566
    • KBio3_001503
    • KBioGR_001214
    • Spectrum5_001398
    • DivK1c_006980
    • NCGC00095335-01
    • FENBUTYRAMIDE
    • (+/-)-2-Phenylbutyramide
    • KBioSS_002101
    • Spectrum_001621
    • a-Phenyl-a-ethylacetamide
    • Benzeneacetamide,a-ethyl-
    • Benzeneacetamide, alpha-ethyl-
    • KBio2_007237
    • AS-81003
    • SCHEMBL232920
    • DB-057192
    • SB75764
    • .alpha.-Toluamide, .alpha.-ethyl-
    • KBio2_002101
    • .alpha.-Phenylbutyramide
    • WLN: ZVY2&R
    • AI3-01390
    • CHEBI:93832
    • DTXSID60870423
    • D97844
    • +Expand
    • MFCD00025511
    • UNFGQCCHVMMMRF-UHFFFAOYSA-N
    • 1S/C10H13NO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H2,11,12)
    • O=C(C(CC)C1C=CC=CC=1)N

Computed Properties

  • 163.10000
  • 1
  • 2
  • 3
  • 163.099714038g/mol
  • 12
  • 150
  • 0
  • 0
  • 1
  • 0
  • 0
  • 1
  • 1.7
  • 3
  • 0
  • 43.1Ų

Experimental Properties

  • 2.36580
  • 43.09000
  • 1.5718 (estimate)
  • 290.31°C (rough estimate)
  • 83-87 °C
  • 0.0±0.7 mmHg at 25°C
  • 145.4±22.1 °C
  • 1.0508 (rough estimate)

a-Phenyl-a-ethylacetamide Security Information

a-Phenyl-a-ethylacetamide Customs Data

  • 2924299090
  • China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

a-Phenyl-a-ethylacetamide Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0037CE-250mg
2-phenylbutyramide
90-26-6 95%
250mg
$94.00 2024-04-20
A2B Chem LLC
AB48686-250mg
2-phenylbutyramide
90-26-6 95%
250mg
$78.00 2024-05-20
abcr
AB118473-5 g
2-Phenylbutyramide, 97%; .
90-26-6 97%
5 g
€76.50 2023-07-20
Ambeed
A264631-500g
2-Phenylbutanamide
90-26-6 95%
500g
$141.0
TRC
P320790-250mg
a-Phenyl-a-ethylacetamide
90-26-6
250mg
$ 81.00 2023-09-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046421-100g
2-Phenylbutanamide
90-26-6 95%
100g
¥397.00 2024-04-26
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1562033-20MG
Primidone Related Compound C
90-26-6
20mg
¥9839.92 2023-09-06

a-Phenyl-a-ethylacetamide Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Thioacetic acid ,  Ammonium bicarbonate Solvents: Ethanol ;  12 h, rt
Reference
Condition-Controlled O-Acylation and N-O Bond Reduction of Hydroximic Acids with Thioacetic Acid
Wang, Risong; Chen, Yifei; Fei, Binjie; Hu, Jiahao; Chen, Jianhui ; et al, Organic Letters, 2023, 25(17), 2970-2974

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Water Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene](1,1,1-… Solvents: Tetrahydrofuran ,  Water ;  6 h, 7 bar, 140 °C; 140 °C → rt; rt
Reference
Gold Activation of Nitriles: Catalytic Hydration to Amides
Ramon, Ruben S.; Marion, Nicolas; Nolan, Steven P., Chemistry - A European Journal, 2009, 15(35), 8695-8697

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Water Catalysts: Mercuric acetate Solvents: Acetic acid
Reference
Hydration of nitriles to amides promoted by mercury(II) acetate in acetic acid
Plummer, B. F.; Menendez, Mercedes; Songster, Michael, Journal of Organic Chemistry, 1989, 54(3), 718-19

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Ammonium chloride Solvents: N-Methyl-2-pyrrolidone ;  1 h, 120 °C
Reference
Amidation of acid chlorides to primary amides with ammonium salts
Li, Zhejian; Gao, Bao; Huang, Hanmin, Youji Huaxue, 2018, 38(6), 1431-1436

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: 2,2′:6′,2′′-Terpyridine ,  Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: 2-Methyl-2-butanol ;  5 h, 150 °C
Reference
Base-controlled chemoselectivity: direct coupling of alcohols and acetonitriles to synthesize α-alkylated arylacetonitriles or acetamides
Li, Chen; Bai, Liang; Ge, Min-Tong; Xia, Ai-Bao; Wang, Ying; et al, New Journal of Chemistry, 2021, 45(34), 15200-15204

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Lithium Catalysts: 4,4′-Bis(1,1-dimethylethyl)-1,1′-biphenyl Solvents: Tetrahydrofuran
Reference
Lithium/DTBB-induced reduction of N-alkoxyamides and acyl azides
Yus, Miguel; Radivoy, Gabriel; Alonso, Francisco, Synthesis, 2001, (6), 914-918

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Dichloromethane ,  Water ;  rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 10, rt
Reference
Biotransformations of nitriles mediated by in vivo nitrile hydratase of Rhodococcus erythropolis ATCC 4277 heterologously expressed in E. Coli
Moraes, Maraylla I.; Iglesias, Cesar; Teixeira, Iris S.; Milagre, Humberto M. S.; Giordano, Sonia Rodriguez; et al, Results in Chemistry, 2023, 5,

Synthetic Circuit 8

Reaction Conditions
Reference
Synthesis of amides from carboxylic acids and derivatives
Ziegler, T., Science of Synthesis, 2005, 21, 43-75

Synthetic Circuit 9

Reaction Conditions
Reference
Enantioselective hydrolysis of nitriles and amides using an immobilized whole cell system
Cohen, Mark A.; Paratt, Julian S.; Turner, Nicholas J., Tetrahedron: Asymmetry, 1992, 3(12), 1543-6

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Water ;  42 h, pH 7.4, 30 °C
Reference
Chemo- and enantioselective hydrolysis of nitriles and acid amides, respectively, with resting cells of Rhodococcus sp. C3II and Rhodococcus erythropolis MP50
Effenberger, Franz; Graef, Bernd Walter, Journal of Biotechnology, 1998, 60(3), 165-174

a-Phenyl-a-ethylacetamide Raw materials

a-Phenyl-a-ethylacetamide Preparation Products

a-Phenyl-a-ethylacetamide Suppliers

Artis.bioche
Audited Supplier Audited Supplier
(CAS:90-26-6)
QIAN JING LI ( WEI XIN TONG HAO )
18108108965
3003803754@qq.com

a-Phenyl-a-ethylacetamide Related Literature

Recommended suppliers
Shandong Aoyou Chemical Co,. Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
http://en.aoyouchem.com/
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ANHUI CHICO CHEMICAL CO., LTD.,
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk